C22H15BrN4O4S
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Overview
Description
The compound with the molecular formula C22H15BrN4O4S is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H15BrN4O4S typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Core Structure: This involves the creation of the main carbon skeleton through reactions such as Friedel-Crafts acylation or alkylation.
Introduction of Functional Groups: Functional groups like bromine, nitro, and sulfonyl groups are introduced through substitution reactions. Common reagents include bromine for bromination, nitric acid for nitration, and sulfuric acid for sulfonation.
Coupling Reactions: These are used to attach various side chains or aromatic rings to the core structure. Palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions are often employed.
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
C22H15BrN4O4S: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
C22H15BrN4O4S: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which C22H15BrN4O4S exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
C22H15ClN4O4S: Similar structure but with chlorine instead of bromine.
C22H15IN4O4S: Similar structure but with iodine instead of bromine.
C22H15F3N4O4S: Similar structure but with trifluoromethyl groups.
Uniqueness
The uniqueness of C22H15BrN4O4S lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H15BrN4O4S |
---|---|
Molecular Weight |
511.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H15BrN4O4S/c23-14-6-8-16(9-7-14)32(29,30)18-12-17-21(25-19-5-1-2-10-26(19)22(17)28)27(20(18)24)13-15-4-3-11-31-15/h1-12,24H,13H2 |
InChI Key |
CUVAUOYULHRHRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)Br)C(=O)N2C=C1 |
Origin of Product |
United States |
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